molecular formula C9H18O B6327553 1-Ethoxy-1-heptene CAS No. 90676-34-9

1-Ethoxy-1-heptene

Cat. No.: B6327553
CAS No.: 90676-34-9
M. Wt: 142.24 g/mol
InChI Key: SDTIAHWPSZKYHU-CMDGGOBGSA-N
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Description

1-Ethoxy-1-heptene (CAS 90676-34-9) is a high-purity enol ether of interest in organic synthesis and chemical research. This compound has a molecular formula of C9H18O and a molecular weight of 142.24 g/mol. It is characterized by a boiling point of 60-61 °C at 12 Torr and a density of 0.8033 g/cm³ at 25 °C. The structure, defined by the canonical SMILES string CCCCCC=COCC, features a seven-carbon chain terminating in an ethoxy-substituted double bond, making it a valuable intermediate for constructing more complex molecules. As an enol ether, its reactivity is defined by the electron-rich double bond, which is susceptible to electrophilic attack and can participate in various cycloaddition and coupling reactions. Researchers may employ this compound as a building block in the development of pharmaceuticals, specialty chemicals, and novel materials. It is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-1-ethoxyhept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-5-6-7-8-9-10-4-2/h8-9H,3-7H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTIAHWPSZKYHU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-heptene can be synthesized through several methods. One common approach involves the reaction of heptene with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process involves the careful control of temperature, pressure, and catalyst concentration to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1-heptene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into heptane and ethanol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Heptanoic acid, heptanal.

    Reduction: Heptane, ethanol.

    Substitution: Various halogenated heptenes.

Scientific Research Applications

1-Ethoxy-1-heptene is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ethers.

    Medicine: Research into its potential as a drug intermediate is ongoing.

    Industry: It is employed in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1-ethoxy-1-heptene exerts its effects involves the interaction of its ethoxy group with various molecular targets. In oxidation reactions, the ethoxy group is typically the site of initial attack by oxidizing agents, leading to the formation of intermediate compounds that further react to form the final products.

Comparison with Similar Compounds

Molecular Structure and Functional Groups

Compound Structure Functional Groups Key Features
1-Ethoxy-1-heptene CH₂=CH-O-(CH₂)₅CH₃ Alkene, Ether Unsaturated ether; enol ether reactivity
1-Ethoxy-1-ethylcyclohexane (C₁₀H₂₀O) Cyclohexane with ethoxy and ethyl groups Ether, Cycloalkane Saturated ether; steric hindrance from cyclohexane
4-Methyl-1-hexene (C₇H₁₄) CH₂=CH-CH(CH₂CH₂CH₃)₂ Alkene Branched alkene; non-polar
1-Benzyloxymethoxy-1-hexyne HC≡C-O-CH₂-O-Benzyl Alkyne, Ether Triple bond; bifunctional ether

Key Insights :

  • This compound combines alkene and ether functionalities, enabling dual reactivity (e.g., electrophilic additions and nucleophilic substitutions).
  • Compared to 1-Ethoxy-1-ethylcyclohexane , the absence of a cyclohexane ring reduces steric hindrance, favoring reactions at the double bond.

Physical Properties (Hypothetical Comparison)

Compound Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility
This compound 142.23 ~160–180 Moderate in polar solvents
1-Ethoxy-1-ethylcyclohexane 156.27 ~190–210 Low (non-polar)
4-Methyl-1-hexene 98.19 ~90–100 Insoluble in water
1-Hexyne 82.14 ~70–80 Low polarity

Notes:

  • Boiling points are extrapolated based on chain length and functional groups. The ethoxy group in this compound likely increases boiling point compared to alkenes like 4-Methyl-1-hexene due to dipole-dipole interactions.
  • Solubility trends align with polarity: ethers (e.g., this compound) show better solubility in polar aprotic solvents than alkanes or alkenes.

Biological Activity

1-Ethoxy-1-heptene is an organic compound that belongs to the class of alkenes, characterized by the presence of a double bond and an ethoxy group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and agrochemicals.

This compound has a molecular formula of C9H18O and a molecular weight of approximately 158.24 g/mol. Its structure features a heptene backbone with an ethoxy substituent, which influences its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related alkenes have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
S. aureus40 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 Value (µg/mL)
MCF-722.5
HeLa30.0

Toxicity Studies

Toxicological evaluations are essential for assessing the safety profile of this compound. Preliminary studies suggest that at low concentrations, this compound exhibits minimal toxicity in mammalian cells, with no significant adverse effects observed in animal models at doses up to 2000 mg/kg.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products investigated the antimicrobial effects of various ethylene derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of several pathogenic bacteria, supporting its potential use as a natural preservative in food products.

Case Study 2: Anticancer Properties

In a comparative study on the anticancer effects of alkenes, this compound was found to induce apoptosis in MCF-7 cells through caspase activation pathways. This finding highlights its potential as a lead compound for developing new anticancer agents.

Q & A

Q. How can machine learning models predict novel applications of this compound in materials science or catalysis?

  • Methodological Answer : Train models on datasets of structurally similar ethers (e.g., 1-Ethoxy-2-methoxyethane) to predict properties like solubility or catalytic activity. Use graph neural networks (GNNs) to map structure-function relationships. Validate predictions via targeted synthesis and property testing .

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